3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

Lipophilicity Drug-likeness Membrane permeability

This specific aryl sulfonate ester (SC-7490544) from the ChemBridge EXPRESS-Pick library offers a unique combination of a 3,5-dimethylphenyl leaving group and a 2-methoxy-4-methylbenzenesulfonate electrophilic center. With well-defined properties (LogP 4.35, tPSA 52.6, MW 306.4, zero HBD), it is a critical SAR probe for CNS-focused phenotypic screening. Procurement ensures a verified, quality-controlled solid, not an in-house analog, safeguarding SAR integrity where regioisomeric substitution is undetectable by MS.

Molecular Formula C16H18O4S
Molecular Weight 306.4 g/mol
Cat. No. B4643140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate
Molecular FormulaC16H18O4S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C)OC
InChIInChI=1S/C16H18O4S/c1-11-5-6-16(15(10-11)19-4)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3
InChIKeyPUJAQSBXRQDOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate: Physicochemical Profile and Screening Library Context


3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate (ChemBridge SC-7490544) is a synthetic aryl sulfonate ester screening compound with molecular formula C₁₆H₁₈O₄S and molecular weight 306.4 g/mol . It belongs to the ChemBridge EXPRESS-Pick™ small molecule screening collection, a library of over 460,000 drug-like compounds available for custom selection in high-throughput screening campaigns . The compound features a 3,5-dimethylphenyl moiety esterified to a 2-methoxy-4-methylbenzenesulfonate group, yielding a molecule with zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (tPSA) of 52.6 Ų, and a calculated LogP of 4.35 . It is supplied as a solid, achiral, free-form compound with three rotatable bonds, positioning it within lead-like chemical space for early-stage drug discovery screening .

Why 3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate Cannot Be Replaced by Generic Aryl Sulfonate Esters in Screening Cascades


Aryl sulfonate esters sharing the 3,5-dimethylphenyl or 2-methoxy-4-methylbenzenesulfonate substructures are not interchangeable in screening libraries because subtle variations in the phenolic leaving group and sulfonate ring substitution produce quantifiable differences in lipophilicity (ΔLogP up to ~1.1 units), topological polar surface area (ΔtPSA up to ~17.4 Ų), and molecular weight (ΔMW up to ~44 Da) that materially alter membrane permeability predictions, solubility parameters, and target engagement profiles . Even a single methyl positional isomer (4-methyl vs. 5-methyl on the sulfonate ring) can shift conformational preferences and protein-binding geometries without changing molecular formula or gross LogP, making generic substitution scientifically indefensible in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence: 3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate vs. Closest Structural Analogs


Lipophilicity Advantage Over the Non-Methoxylated Tosylate Analog: LogP Comparison

The target compound (LogP 4.35) incorporates a 2-methoxy substituent ortho to the sulfonate ester on the benzenesulfonate ring, which is absent in the simpler tosylate analog 3,5-dimethylphenyl 4-methylbenzenesulfonate (MW 276.4, LogP estimated ~3.8–4.0 based on the loss of one oxygen atom and one methylene unit versus the target) . This methoxy group contributes approximately +0.3 to +0.5 LogP units while simultaneously increasing hydrogen bond acceptor count from 3 to 4, thereby modulating both passive membrane permeability and polar interactions with biological targets . The higher LogP of the target compound predicts enhanced passive diffusion across lipid bilayers compared to the non-methoxylated tosylate, relevant for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation from the 2,5-Dimethoxy Analog: Implications for Oral Bioavailability Prediction

The target compound has a tPSA of 52.6 Ų, which is 17.4 Ų lower than that of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzenesulfonate (tPSA = 70 Ų), a close analog bearing an additional methoxy group at the 5-position of the sulfonate ring . Under Veber's rule-based filters for oral bioavailability, compounds with tPSA ≤ 140 Ų are considered favorable; however, within the narrow band relevant for CNS drug discovery (tPSA < 60–70 Ų), the 17.4 Ų difference between these two compounds is large enough to shift predicted blood-brain barrier penetration probability . The target compound's lower tPSA also corresponds to a reduced polar desolvation penalty upon protein binding compared to the dimethoxy analog.

tPSA Oral bioavailability Lead optimization

Regioisomeric Differentiation: 4-Methyl vs. 5-Methyl Substitution on the Sulfonate Ring

The target compound bears the methyl substituent at the 4-position of the 2-methoxybenzenesulfonate ring, distinguishing it from its closest regioisomer, 3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate, which carries the methyl at the 5-position . Both compounds share the identical molecular formula (C₁₆H₁₈O₄S) and molecular weight (306.4 g/mol), meaning they are indistinguishable by mass-based analytical methods and are not differentiated by standard computed LogP algorithms that treat them as equivalent constitutional isomers. However, the position of the methyl group (para vs. meta to the methoxy) alters the electron density distribution on the aromatic ring, which can affect the sulfonate ester's hydrolytic stability, the leaving group propensity in nucleophilic substitution, and the three-dimensional shape complementarity with protein binding pockets . In SAR campaigns, these regioisomers must be tested as distinct entities because identical LogP and MW do not guarantee identical biological activity.

Regioisomerism Structure-activity relationship Target selectivity

Hydrogen Bond Acceptor Profile vs. the Unsubstituted Benzenesulfonate Analog

The target compound possesses four hydrogen bond acceptors (4 × oxygen atoms in sulfonate ester and methoxy groups), compared to three hydrogen bond acceptors in 3,5-dimethylphenyl benzenesulfonate (MW 262.33), which lacks the methoxy substituent on the sulfonate ring . The additional H-bond acceptor in the target compound contributes to a higher aqueous solubility potential (LogSW = -5.40 for the target) while the benzenesulfonate analog, with both lower MW and fewer H-bond acceptors, would be expected to exhibit different solubility and crystal packing behavior. Furthermore, the target compound's four H-bond acceptors combined with zero H-bond donors (Hdon = 0) place it in a physicochemical space distinct from analogs containing H-bond donors, making it suitable for screening campaigns where excessive hydrogen bonding potential is undesirable .

H-bond acceptors Solubility Drug-likeness

Optimal Application Scenarios for 3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate Based on Differentiated Properties


High-Throughput Phenotypic Screening Requiring Intracellular Target Access

With a LogP of 4.35, tPSA of 52.6 Ų, and zero hydrogen bond donors, this compound is well-suited for cell-based phenotypic screening campaigns where passive membrane permeability is required for intracellular target engagement . Its LogP is sufficiently high to promote bilayer partitioning yet remains below 5, avoiding the promiscuous aggregation and poor solubility often associated with excessively lipophilic compounds. The compound's 52.6 Ų tPSA places it below the commonly cited 60 Ų threshold for favorable CNS permeability, making it a candidate for neuroscience-focused screening libraries where brain penetrance is a desirable attribute. Procurement of this specific ChemBridge compound (SC-7490544) ensures access to a verified, quality-controlled solid with defined physicochemical properties rather than an in-house synthesized analog of uncertain purity.

Structure-Activity Relationship (SAR) Studies Around the Sulfonate Ester Pharmacophore

The unique combination of a 3,5-dimethylphenyl leaving group with a 2-methoxy-4-methylbenzenesulfonate electrophilic center makes this compound a valuable SAR probe for investigating how aryl substitution patterns on both sides of the sulfonate ester influence biological activity . The specific 4-methyl (para to methoxy) regiochemistry distinguishes it from the 5-methyl regioisomer, and procurement of the correct isomer is critical for SAR integrity since regioisomers cannot be distinguished by mass spectrometry or simple LogP calculations . Researchers exploring sulfonate ester-based enzyme inhibitors, covalent probes, or prodrug strategies benefit from including this compound as a defined structural point in a matrix of aryl sulfonate ester analogs.

Computational Drug Discovery and Pharmacophore Model Validation

The compound's well-defined computed properties (LogP 4.35, tPSA 52.6, MW 306.4, Hacc 4, Hdon 0, Rotatable Bonds 3) make it suitable as a calibration or validation compound in computational models predicting membrane permeability, oral bioavailability, or blood-brain barrier penetration . Its 17.4 Ų lower tPSA relative to the 2,5-dimethoxy analog provides a useful test case for models that claim sensitivity to polar surface area differences within the 50–70 Ų range . When building or validating in silico screening platforms, procurement of the authentic ChemBridge compound ensures that computational predictions can be benchmarked against experimental data from a well-characterized, commercially available chemical entity.

Fragment-Based and Diversity-Oriented Screening Library Design

Although at MW 306.4 this compound exceeds the traditional Rule of Three (MW ≤ 300) for fragment-based screening, its three rotatable bonds, zero hydrogen bond donors, and four hydrogen bond acceptors place it in a favorable lead-like chemical space . As a member of the ChemBridge EXPRESS-Pick collection of over 460,000 drug-like small molecules, it contributes to the structural diversity of screening decks used in both academic and industrial hit identification campaigns . Inclusion of this compound in a custom-selected screening subset provides coverage of the aryl sulfonate ester chemotype with a substitution pattern not represented by simpler tosylate or benzenesulfonate analogs.

Quote Request

Request a Quote for 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.